molecular formula C₃₄H₃₇NO₉S B1142268 6-Raloxifene-β-D-glucopyranoside CAS No. 334758-18-8

6-Raloxifene-β-D-glucopyranoside

カタログ番号 B1142268
CAS番号: 334758-18-8
分子量: 635.72
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of glucopyranoside derivatives, such as 6-Raloxifene-β-D-glucopyranoside, often involves regio- and stereoselective methods to achieve the desired product. A method for synthesizing similar glucopyranoside compounds involves the galloylation of glucopyranose derivatives, followed by acylation and hydrogenolysis steps to produce the target compound (Khanbabaee & Grosser, 2002).

Molecular Structure Analysis

The molecular structure of glucopyranosides, including 6-Raloxifene-β-D-glucopyranoside, is characterized by the glucopyranose sugar moiety and the raloxifene-derived component. The molecular conformation and stereochemistry are critical for its biological activity and chemical reactivity. Studies on similar molecules show detailed analyses of their stereochemistry and conformation through NMR and other spectroscopic methods, providing insights into their structural characteristics (Crich et al., 2017).

Chemical Reactions and Properties

Raloxifene derivatives undergo various chemical reactions, including glucuronidation, which significantly impacts their solubility, distribution, and metabolic fate in biological systems. For instance, raloxifene is extensively conjugated to glucuronides in vivo, highlighting the importance of understanding these chemical properties for pharmacological applications (Kemp, Fan, & Stevens, 2002).

科学的研究の応用

Osteoporosis Treatment and Bone Health

Raloxifene is recognized for its beneficial effects on bone health, specifically in the prevention and treatment of osteoporosis in postmenopausal women. It functions as a selective estrogen receptor modulator (SERM) that has an estrogen-agonistic effect on bone tissue. Research indicates that raloxifene can preserve bone mineral density at most skeletal sites in postmenopausal women, effectively slowing down the process of bone turnover, which is crucial in managing osteoporosis (Heringa, 2003; Rey et al., 2009).

Breast Cancer Risk Reduction

Raloxifene's role extends to reducing the risk of invasive breast cancer in postmenopausal women. It acts as an estrogen antagonist on breast tissue, which contributes to its protective effect against the development of breast cancer. The efficacy of raloxifene in this context has been validated in several clinical trials, showing a significant reduction in the risk of invasive breast cancer among postmenopausal women with osteoporosis or those at increased risk of breast cancer (Moen & Keating, 2008).

Lipid Profile Modulation

Another notable application of raloxifene is its impact on lipid metabolism. The compound has been shown to decrease serum levels of low-density lipoprotein (LDL) cholesterol and total cholesterol, which are critical factors in cardiovascular disease risk management. This effect contributes to raloxifene's overall benefit profile, especially in postmenopausal women who are at an increased risk of cardiovascular diseases due to hormonal changes (Heringa, 2003).

作用機序

Target of Action

The primary target of 6-Raloxifene-β-D-glucopyranoside is the estrogen receptor . This compound acts as a selective and orally active estrogen receptor antagonist .

Mode of Action

6-Raloxifene-β-D-glucopyranoside interacts with its target, the estrogen receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the receptor’s normal function.

Pharmacokinetics

It is described as an orally active compound , suggesting it can be absorbed through the digestive tract.

Result of Action

6-Raloxifene-β-D-glucopyranoside can be used for inhibiting bone loss and resorption, and lowering lipid levels . This suggests that it may have potential therapeutic applications in conditions such as osteoporosis and hyperlipidemia.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-Raloxifene-β-D-glucopyranoside involves the glycosylation of raloxifene with β-D-glucopyranoside. This can be achieved through the use of a suitable glycosylation reagent and a catalyst.", "Starting Materials": [ "Raloxifene", "β-D-glucopyranoside", "Glycosylation reagent", "Catalyst" ], "Reaction": [ "Raloxifene is dissolved in a suitable solvent", "β-D-glucopyranoside is added to the solution", "The glycosylation reagent and catalyst are added to the solution", "The reaction mixture is stirred at a suitable temperature for a suitable time", "The reaction mixture is then purified to obtain 6-Raloxifene-β-D-glucopyranoside" ] }

CAS番号

334758-18-8

製品名

6-Raloxifene-β-D-glucopyranoside

分子式

C₃₄H₃₇NO₉S

分子量

635.72

同義語

[6-​(β-​D-​Glucopyranosyloxy)​-​2-​(4-​hydroxyphenyl)​benzo[b]​thien-​3-​yl]​[4-​[2-​(1-​piperidinyl)​ethoxy]​phenyl]​-methanone

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。